molecular formula C16H19N7O2S B2905745 1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)piperidine-4-carboxamide CAS No. 1421485-16-6

1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)piperidine-4-carboxamide

Cat. No.: B2905745
CAS No.: 1421485-16-6
M. Wt: 373.44
InChI Key: BANGSUJPDZTYQG-UHFFFAOYSA-N
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Description

1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)piperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a pyridazinone ring, a thiazolotriazole moiety, and a piperidine carboxamide group, making it an interesting subject for research in medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of 1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)piperidine-4-carboxamide involves multiple steps, starting with the preparation of the individual components followed by their assembly into the final product. The synthetic route typically includes:

    Preparation of the Pyridazinone Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyridazinone ring.

    Synthesis of the Thiazolotriazole Moiety: This component is synthesized through a series of reactions involving thiazole and triazole precursors.

    Formation of the Piperidine Carboxamide: The piperidine ring is functionalized to introduce the carboxamide group.

    Assembly of the Final Compound: The individual components are then coupled together using suitable reagents and conditions to form the final compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as scaling up the reactions for large-scale synthesis.

Chemical Reactions Analysis

1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:

    1-methyl-6-oxo-1,6-dihydropyridazin-3-yl derivatives: These compounds share the pyridazinone ring but differ in other functional groups.

    Thiazolotriazole derivatives: These compounds contain the thiazolotriazole moiety but have different substituents.

    Piperidine carboxamide derivatives: These compounds feature the piperidine carboxamide group but vary in other structural elements.

Properties

IUPAC Name

1-(1-methyl-6-oxopyridazin-3-yl)-N-([1,3]thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N7O2S/c1-21-14(24)3-2-13(20-21)22-6-4-11(5-7-22)15(25)17-8-12-9-26-16-18-10-19-23(12)16/h2-3,9-11H,4-8H2,1H3,(H,17,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BANGSUJPDZTYQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)N2CCC(CC2)C(=O)NCC3=CSC4=NC=NN34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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